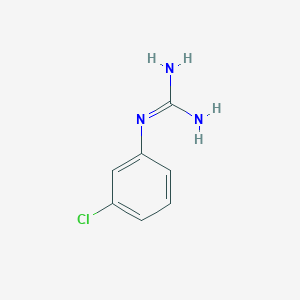

1-(3-Chlorophenyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLMIHRZURMFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438841 | |

| Record name | 3-Chlorophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6145-41-1 | |

| Record name | 3-Chlorophenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 1-(3-Chlorophenyl)guanidine and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanidine-containing compounds represent a significant class of therapeutic agents, particularly in the management of metabolic diseases like type 2 diabetes. Their primary mechanism of action often involves the modulation of key enzymatic pathways. This document provides a detailed examination of the mechanism of action of guanidine derivatives, focusing on their role as inhibitors of Fructose-1,6-bisphosphatase (FBPase) , a rate-limiting enzyme in gluconeogenesis. Understanding this mechanism is critical for the development of novel anti-diabetic drugs.

Introduction to Fructose-1,6-bisphosphatase (FBPase) as a Therapeutic Target

Fructose-1,6-bisphosphatase (FBPase) is a crucial enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate.[1][2] In individuals with type 2 diabetes, excessive endogenous glucose production (EGP), largely driven by hepatic gluconeogenesis, is a major contributor to hyperglycemia.[3][4]

Targeting FBPase is an attractive therapeutic strategy for several reasons:

-

Rate-Limiting Control: FBPase is a rate-controlling step in gluconeogenesis.[4][5]

-

Pathway Specificity: Its inhibition affects gluconeogenesis without directly impacting the opposing pathway of glycolysis, potentially reducing the risk of hypoglycemia compared to other targets.[5][6]

-

Allosteric Regulation: The enzyme possesses a natural allosteric binding site for AMP, which provides a proven target for designing small-molecule inhibitors that can mimic this natural regulation.[6][7][8]

Core Mechanism of Action: Allosteric Inhibition of FBPase

While direct data for 1-(3-Chlorophenyl)guanidine is limited in the search results, the mechanism for structurally related and functionally similar FBPase inhibitors is well-documented. These compounds, often developed through structure-guided design, act as allosteric inhibitors , binding to the AMP site on the FBPase enzyme.[4][7][9]

This binding induces a conformational change in the enzyme, shifting it from its active 'R' (relaxed) state to an inactive 'T' (tense) state.[7][8] This transition reduces the enzyme's catalytic efficiency, thereby slowing the rate of gluconeogenesis and decreasing the overproduction of glucose by the liver.[6] For example, the potent inhibitor MB05032 was confirmed to bind to the AMP site and exhibits noncompetitive kinetics.[9]

Signaling Pathway: Interruption of Gluconeogenesis

The primary signaling pathway affected is hepatic gluconeogenesis. By inhibiting FBPase, guanidine-related compounds create a bottleneck in the pathway that converts non-carbohydrate precursors (like lactate, pyruvate, and amino acids) into glucose. This leads to a significant reduction in EGP and helps to lower blood glucose levels.[3][4]

Caption: Inhibition of the Gluconeogenesis Pathway by targeting FBPase.

Quantitative Data: Inhibitory Potency

The effectiveness of FBPase inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency. While data for this compound itself is not specified, the table below includes representative data for other well-characterized FBPase inhibitors to provide context for drug development professionals.

| Compound Name | Target | IC50 (nM) | Notes |

| MB05032 | Human Liver FBPase | 16 ± 1.5 | A potent, selective inhibitor that binds to the allosteric AMP site.[9] |

| MB05032 | Rat FBPase | 61 ± 4 | Demonstrates species-specific differences in potency.[9] |

| AMP (natural inhibitor) | Human Liver FBPase | 1000 | The natural allosteric inhibitor, serving as a benchmark.[9] |

| ZMP | Human Liver FBPase | 12,000 ± 1400 | An AMP mimetic.[9] |

| FBPase-IN-1 | FBPase | 220 | Covalent inhibitor targeting an allosteric pathway.[2] |

| FBPase-IN-2 | FBPase | 150 | Covalent inhibitor that reduces glucose production in hepatocytes.[2] |

| Compound [I] | FBPase | 2080 | A novel inhibitor with a benzimidazole scaffold.[10] |

Experimental Protocols

FBPase Inhibition Assay (Coupled Enzyme Assay)

This protocol outlines a common method to determine the inhibitory activity of a compound against FBPase by monitoring the reaction spectrophotometrically.

Principle: The activity of FBPase is measured in a coupled enzyme system. FBPase produces Fructose-6-Phosphate (F6P). F6P is then converted to Glucose-6-Phosphate (G6P) by phosphoglucose isomerase (PGI), and G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production is directly proportional to FBPase activity and can be measured by the increase in absorbance at 340 nm.

Workflow Diagram:

Caption: General workflow for an FBPase coupled enzyme inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing 5 mM MgCl₂, 0.5 mM EDTA.

-

Enzyme Mix: To the assay buffer, add the coupling enzymes phosphoglucose isomerase (PGI, ~2 units/mL) and glucose-6-phosphate dehydrogenase (G6PDH, ~1 unit/mL), and NADP+ (to a final concentration of ~0.2 mM).

-

Substrate Solution: Prepare a stock solution of Fructose-1,6-bisphosphate (FBP) in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).

-

-

Assay Procedure:

-

Add 180 µL of the Enzyme Mix to each well of a 96-well UV-transparent microplate.

-

Add 10 µL of the inhibitor solution (or vehicle control) to the respective wells.

-

Add 10 µL of purified FBPase enzyme solution.

-

Incubate the plate for 10-15 minutes at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the FBP substrate solution.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Other Potential Mechanisms of Guanidine Compounds

It is important for researchers to note that guanidine derivatives can have other biological activities. For instance, some guanidine compounds are known to act as inhibitors of voltage-gated potassium (Kv) channels by binding within the intracellular pore and stabilizing a closed state of the channel.[11] Additionally, other related biguanide structures have been investigated as agonists for serotonin 5-HT3 receptors.[12] While FBPase inhibition is the primary mechanism for the anti-hyperglycemic effects of the compounds discussed, comprehensive profiling is necessary in drug development.

Conclusion

The core mechanism of action for a significant class of guanidine-based anti-diabetic agents is the potent and selective allosteric inhibition of Fructose-1,6-bisphosphatase. This action directly curtails excessive hepatic gluconeogenesis, a key pathological feature of type 2 diabetes. The detailed protocols and quantitative data presented here serve as a technical guide for professionals engaged in the research and development of next-generation FBPase inhibitors.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]

- 6. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of inhibited fructose-1,6-bisphosphatase from Escherichia coli: distinct allosteric inhibition sites for AMP and glucose 6-phosphate and the characterization of a gluconeogenic switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of FBPase inhibitor with improved activity and good druggability | BioWorld [bioworld.com]

- 11. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 1-(3-Chlorophenyl)biguanide hydrochloride | 2113-05-5 [smolecule.com]

1-(3-Chlorophenyl)guanidine: A Technical Guide to its Affinity for the 5-HT3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 1-(3-Chlorophenyl)guanidine (m-CPBG) for the 5-hydroxytryptamine-3 (5-HT3) receptor. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound and the 5-HT3 Receptor

The 5-HT3 receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel.[1] Its activation leads to a rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, resulting in neuronal depolarization.[1] This mechanism contrasts with other serotonin receptors, which are G-protein coupled.[1] 5-HT3 receptors are implicated in a variety of physiological processes, including emesis, anxiety, and gut motility, making them a significant target for drug development.

This compound, also known as meta-chlorophenylbiguanide (m-CPBG), is a potent and selective agonist for the 5-HT3 receptor.[2][3] Its high affinity and agonist properties have established it as a valuable pharmacological tool for the characterization of 5-HT3 receptor function and for the screening of novel 5-HT3 receptor antagonists.

Quantitative Affinity Data

The affinity of m-CPBG for the 5-HT3 receptor has been quantified through various in vitro assays. The following tables summarize the key binding and functional parameters reported in the scientific literature.

Table 1: Binding Affinity of m-CPBG for the 5-HT3 Receptor

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 1.5 nM | Rat Brain | [³H]GR67330 | [2] |

| Ki | 0.002 µM (2 nM) | Not Specified | Not Specified | [4] |

Table 2: Functional Potency of m-CPBG at the 5-HT3 Receptor

| Parameter | Value | Assay | Species/Tissue | Reference |

| EC50 | 0.05 µM | Vagus Nerve Depolarization | Rat | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the affinity of m-CPBG for the 5-HT3 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of m-CPBG against a radiolabeled antagonist at the 5-HT3 receptor.

3.1.1. Materials and Reagents

-

Membrane Preparation: Homogenates from rat entorhinal cortex or membranes from cell lines expressing the 5-HT3 receptor (e.g., HEK293 or N1E-115 cells).

-

Radioligand: [³H]GR65630 or a similar high-affinity 5-HT3 receptor antagonist.

-

Competitor: this compound (m-CPBG).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).

-

Assay Buffer: 50 mM Tris buffer, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris buffer, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Filtration Apparatus.

-

Scintillation Counter.

3.1.2. Procedure

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of m-CPBG.

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

Membrane preparation (typically 50-150 µg of protein).

-

Radioligand at a concentration near its Kd (e.g., 0.5-1.0 nM [³H]GR65630).

-

Varying concentrations of m-CPBG or buffer (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).

-

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the m-CPBG concentration.

-

Determine the IC50 value (the concentration of m-CPBG that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Rat Vagus Nerve Depolarization

This ex vivo assay measures the depolarizing effect of m-CPBG on the rat vagus nerve, which is rich in 5-HT3 receptors.

3.2.1. Materials and Reagents

-

Tissue: Isolated vagus nerve from a rat.

-

Apparatus: A "grease gap" recording chamber.

-

Solutions: Krebs solution (physiological saline).

-

Test Compound: this compound (m-CPBG).

-

Reference Agonist: 5-Hydroxytryptamine (Serotonin).

-

Antagonist (for confirmation): A selective 5-HT3 antagonist (e.g., ondansetron).

3.2.2. Procedure

-

Tissue Preparation:

-

Dissect the vagus nerve from a euthanized rat.

-

Mount the nerve in a grease gap chamber, which allows for the measurement of changes in membrane potential.

-

-

Recording:

-

Perfuse the nerve with Krebs solution and record a stable baseline potential.

-

Apply increasing concentrations of m-CPBG to the perfusion solution.

-

Record the resulting depolarization for each concentration.

-

Wash the nerve with Krebs solution between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the depolarization at each m-CPBG concentration.

-

Plot the depolarization response against the logarithm of the m-CPBG concentration.

-

Determine the EC50 value (the concentration of m-CPBG that produces 50% of the maximal response) using non-linear regression analysis.

-

The specificity of the response can be confirmed by demonstrating that it is blocked by a known 5-HT3 receptor antagonist.

-

Mandatory Visualizations

Signaling Pathway of the 5-HT3 Receptor

Caption: 5-HT3 receptor activation by m-CPBG leads to cation influx and cellular depolarization.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay to determine m-CPBG affinity.

Conclusion

This compound is a high-affinity agonist of the 5-HT3 receptor. Its well-characterized binding and functional properties make it an indispensable tool in the study of 5-HT3 receptor pharmacology. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in the field of drug discovery and development, facilitating further investigation into the role of the 5-HT3 receptor in health and disease.

References

An In-depth Technical Guide to 1-(3-Chlorophenyl)guanidine (CAS Number: 6145-41-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)guanidine, with the CAS number 6145-41-1, is a guanidine derivative that has garnered interest in pharmacological research. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, biological activity, mechanism of action, and analytical methodologies. The hydrochloride salt of this compound, known as m-chlorophenylbiguanide (m-CPBG), is a well-characterized selective agonist for the serotonin 5-HT3 receptor and also interacts with the dopamine transporter. This guide will focus on the available data for both the free base and its more extensively studied hydrochloride salt to provide a thorough understanding for research and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | 1-(3-Chlorophenyl)biguanide Hydrochloride (m-CPBG) |

| CAS Number | 6145-41-1 | 2113-05-5 |

| Molecular Formula | C₇H₈ClN₃ | C₈H₁₁Cl₂N₅ |

| Molecular Weight | 169.61 g/mol [1] | 248.11 g/mol [2] |

| IUPAC Name | 2-(3-chlorophenyl)guanidine | 2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride |

| Synonyms | 3-Chlorophenylguanidine, m-chlorophenylguanidine[1] | m-CPBG, (3-chlorophenyl)biguanide HCl |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound can be achieved through the reaction of 3-chloroaniline with a guanylating agent such as cyanamide or dicyandiamide. Below is a representative experimental protocol.

Experimental Protocol: Synthesis from 3-Chloroaniline and Cyanamide

Objective: To synthesize this compound by reacting 3-chloroaniline with cyanamide.

Materials:

-

3-Chloroaniline

-

Cyanamide (50% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH meter or pH paper

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloroaniline (1 mole equivalent) in ethanol.

-

Slowly add concentrated hydrochloric acid to the solution to form the hydrochloride salt of 3-chloroaniline.

-

To this acidic solution, add a 50% aqueous solution of cyanamide (1.1 mole equivalents) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until a pH of 7-8 is reached.

-

The product, this compound, may precipitate out of the solution upon neutralization. If not, the solvent can be removed under reduced pressure.

-

Collect the crude product by filtration and wash with cold distilled water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to its action as a selective agonist at the 5-HT3 receptor. Its hydrochloride salt, m-CPBG, has been extensively used to study this receptor. It also exhibits activity at the dopamine transporter.

Quantitative Biological Data

The available quantitative data on the biological activity of m-chlorophenylbiguanide (m-CPBG) are summarized in Table 2.

Table 2: Biological Activity of m-Chlorophenylbiguanide (m-CPBG)

| Target | Assay Type | Parameter | Value | Brain Region/Cell Line | Reference |

| 5-HT3 Receptor | Radioligand Binding | Kd | 0.03 ± 0.01 nM (high affinity) | N1E-115 neuroblastoma cells | [3] |

| Kd | 4.4 ± 1.2 nM (low affinity) | N1E-115 neuroblastoma cells | [3] | ||

| Functional Assay | EC₅₀ | 2.8 µM | 5-HT3AB receptor | [2] | |

| Dopamine Transporter | Competitive Displacement | IC₅₀ | 0.4 µM (high affinity) | Caudate putamen | [4] |

| IC₅₀ | 34.8 µM (low affinity) | Caudate putamen | [4] | ||

| Competitive Displacement | IC₅₀ | 2.0 µM (high affinity) | Nucleus accumbens | [4] | |

| IC₅₀ | 52.7 µM (low affinity) | Nucleus accumbens | [4] | ||

| [³H]Dopamine Uptake Inhibition | IC₅₀ | 5.1 µM | Caudate putamen | [4] | |

| [³H]Dopamine Uptake Inhibition | IC₅₀ | 6.5 µM | Nucleus accumbens | [4] |

Mechanism of Action: 5-HT3 Receptor Agonism

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily of receptors.[5] Upon binding of an agonist, such as serotonin or m-CPBG, the receptor undergoes a conformational change that opens a central ion pore.[1] This channel is permeable to cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺.[5] The influx of these positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential.[5] This rapid signaling is involved in various physiological processes, including emesis, anxiety, and gastrointestinal motility.[1][6]

Experimental Protocols

Protocol: 5-HT3 Receptor Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound to the 5-HT3 receptor using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing 5-HT3 receptors (e.g., from N1E-115 cells or HEK293 cells transfected with the receptor).

-

Radioligand (e.g., [³H]granisetron or a similar 5-HT3 antagonist).

-

This compound (test compound).

-

A known high-affinity 5-HT3 receptor antagonist for determining non-specific binding (e.g., granisetron).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates with glass fiber filters (e.g., GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing 5-HT3 receptors according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and cell membranes in binding buffer.

-

Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist, and cell membranes in binding buffer.

-

Competitive Binding: Radioligand, varying concentrations of this compound, and cell membranes in binding buffer.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis and quantification of this compound.

Experimental Protocol:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 240 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: An external standard calibration curve should be prepared using standards of known concentrations of this compound.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₇H₈ClN₃ is m/z 170.0485.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring and the protons of the guanidine group. The chemical shifts and coupling patterns will be characteristic of the 3-substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the chlorophenyl ring and the guanidinyl carbon. The chemical shifts will provide information about the electronic environment of each carbon atom.[7]

-

Toxicology and Safety

Detailed toxicological data for this compound (CAS 6145-41-1) is not extensively available. However, information on related chlorinated diphenylguanidine compounds suggests potential for toxicity. As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a valuable research tool, particularly in the study of the 5-HT3 receptor. Its hydrochloride salt, m-CPBG, has been instrumental in characterizing the pharmacology of this important ion channel. This technical guide provides a consolidated resource of its synthesis, properties, and biological activities to aid researchers and drug development professionals in their work with this compound. Further studies are warranted to fully elucidate the toxicological profile of the free base and to explore its therapeutic potential beyond its use as a pharmacological probe.

References

- 1. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 2. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of [3H]meta-chlorophenylbiguanide binding to 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide interacts with the dopamine transporter in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Synthesis of 1-(3-Chlorophenyl)guanidine from 3-Chloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Chlorophenyl)guanidine from 3-chloroaniline. The document details the chemical reaction, experimental protocols, and characterization of the final product. Additionally, it explores the biological significance of this compound as a serotonin 5-HT3 receptor agonist and its implications in neuroscience research and drug development.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, has garnered interest as a selective agonist for the 5-HT3 serotonin receptor. This receptor is a ligand-gated ion channel involved in various physiological processes, including neurotransmission and gastrointestinal function. The synthesis of this compound from the readily available starting material, 3-chloroaniline, is a key process for researchers investigating the pharmacology of 5-HT3 receptors and developing novel therapeutic agents. This guide outlines a common and effective method for this synthesis, focusing on the reaction with cyanamide.

Reaction Mechanism and Pathway

The synthesis of this compound from 3-chloroaniline is typically achieved through the nucleophilic addition of the aniline to cyanamide. The reaction is often acid-catalyzed, which enhances the electrophilicity of the cyanamide carbon atom.

The proposed reaction mechanism involves the following steps:

-

Protonation of Cyanamide: In the presence of an acid catalyst (e.g., hydrochloric acid), the nitrile nitrogen of cyanamide is protonated, increasing the electrophilic character of the nitrile carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbon of the protonated cyanamide.

-

Proton Transfer: A proton is transferred from the aniline nitrogen to the cyanamide nitrogen, forming a more stable intermediate.

-

Deprotonation: The final step involves the deprotonation of the intermediate to yield the this compound product.

The overall reaction is a second-order reaction, being first-order with respect to both the aniline and the cyanamide. The reaction rate is significantly influenced by the acidity of the reaction medium, with the maximum rate often observed at a specific pH.[1]

Experimental Protocols

This section details the necessary materials, equipment, and a step-by-step procedure for the synthesis of this compound hydrochloride. The protocol is based on general methods for the guanylation of amines using cyanamide.

Materials and Equipment

Reagents:

-

3-Chloroaniline (C₆H₆ClN)

-

Cyanamide (CH₂N₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Activated Carbon

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Büchner funnel and filter paper

-

pH meter or pH indicator paper

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Synthesis of this compound Hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloroaniline (1.0 equivalent) in deionized water.

-

Acidification: Slowly add concentrated hydrochloric acid to the solution until a pH of approximately 2.6 is reached. This protonates the aniline to form the hydrochloride salt, which is soluble in water.

-

Addition of Cyanamide: To the stirred solution, add cyanamide (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to a pH of 7-8.

-

Isolation of Crude Product: The crude this compound may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration using a Büchner funnel. If the product remains in solution, it can be extracted with an organic solvent such as ethyl acetate.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot 95% ethanol. Add a small amount of activated carbon to decolorize the solution and heat for a few minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Presentation

The following table summarizes the key parameters and expected characteristics of the synthesized product.

| Parameter | Value/Description | Reference |

| Molecular Formula | C₇H₈ClN₃ | [2] |

| Molecular Weight | 169.61 g/mol | [3] |

| Starting Material | 3-Chloroaniline | |

| Reagent | Cyanamide | |

| Catalyst | Hydrochloric Acid | |

| Solvent | Water | |

| Reaction Temperature | Reflux (approx. 100-110 °C) | |

| Reaction Time | 4-6 hours | |

| Purification Method | Recrystallization from Ethanol | |

| Appearance | White to off-white solid | |

| Melting Point | 206 °C | [4] |

| CAS Number | 6145-41-1 | [2] |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value (206 °C).[4] A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the guanidine group. The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the chlorophenyl ring and the guanidinium carbon.[5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C=N stretching vibrations of the guanidine moiety and the C-Cl stretch of the chlorophenyl group.

Biological Activity and Signaling Pathway

This compound is a known agonist of the 5-HT3 serotonin receptor. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[6][7]

Signaling Pathway:

-

Binding: this compound binds to the 5-HT3 receptor, which is located on the cell membrane of neurons in the central and peripheral nervous systems.[6]

-

Channel Opening: This binding event induces a conformational change in the receptor, causing the opening of a central ion channel.[6]

-

Ion Influx: The open channel is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and to a lesser extent, calcium (Ca²⁺). This leads to an influx of positive ions into the neuron.[8]

-

Depolarization: The influx of cations causes depolarization of the neuronal membrane.

-

Signal Transduction: This depolarization generates an excitatory postsynaptic potential, leading to the propagation of a nerve impulse.[6]

The activation of 5-HT3 receptors is involved in various physiological and pathological processes, including emesis, anxiety, and gut motility. As an agonist, this compound can be a valuable tool for studying these processes and for the development of drugs targeting the serotonergic system.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from 3-chloroaniline, a valuable compound for research in pharmacology and drug development. The described method, utilizing cyanamide, is a straightforward and effective approach. The characterization techniques and the elucidation of its role as a 5-HT3 receptor agonist underscore its importance as a research tool. This guide serves as a foundational resource for scientists and researchers working in the field of medicinal chemistry and neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 6145-41-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. N-(3-Chlorophenyl)guanidine | C7H8ClN3 | CID 10374840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(3-Chlorophenyl)guanidine Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound and its derivatives and analogs, focusing on their synthesis, pharmacological activities, and mechanisms of action. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The guanidine functional group is a crucial structural motif in numerous biologically active compounds and pharmaceuticals.[1] Its ability to exist in a protonated state under physiological conditions allows for significant interactions with biological targets. This compound is a chemical compound featuring a chlorophenyl group attached to a guanidine core.[2][3] This molecule and its analogs have garnered interest in pharmacological research due to their diverse biological activities, including potent and selective agonism of the serotonin 5-HT3 receptor, which is involved in various physiological processes like neurotransmission and gastrointestinal function.[2] Research has also explored their potential as antidepressant and anxiolytic agents.[2] Furthermore, analogs of this structural class have shown activities such as H1-antagonistic and H2-agonistic effects, highlighting the therapeutic potential of this chemical scaffold.[4]

Synthesis of this compound Derivatives and Analogs

The synthesis of guanidine derivatives can be achieved through several methods, with the direct guanylation of amines being a common and straightforward approach.

General Synthetic Methodologies

-

Direct Guanylation with Cyanamide: This classic method involves the nucleophilic attack of an amine on the nitrile carbon of cyanamide. The reaction can be performed with or without a catalyst and conditions can be adjusted for various substrates.

-

Catalytic Guanylation: Scandium(III) triflate (Sc(OTf)₃) has been used as a catalyst for the efficient guanylation of amines in water. This method is advantageous as it does not require pre-activation of the guanylating agent.

-

Use of Cyanogen Bromide: Cyclic guanidine derivatives can be synthesized using cyanogen bromide in a microwave-assisted reaction, offering a rapid route to these structures.[5]

-

From Thiourea Precursors: Thioureas can be converted to the corresponding guanidines through thermal reactions or other activation methods.[5]

-

Silver Nitrate-Mediated Guanidine Formation: For solid-phase synthesis, thiourea can be transformed into guanidine via a guanylation reaction mediated by silver nitrate (AgNO₃).[6]

Detailed Experimental Protocols

Protocol 1: Scandium(III) Triflate Catalyzed Guanylation in Water

-

To a solution of the amine (1.0 mmol) in water (2.0 mL) in a sealed tube, add cyanamide (1.2 mmol).

-

Add scandium(III) triflate (0.1 mmol, 10 mol%).

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 10 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired guanidine derivative.

Protocol 2: Microwave-Assisted Synthesis from Cyanogen Bromide [5]

-

To a solution of the amine (1.0 mmol, 200 mg) in 2-propanol (2.5 mL), add cyanogen bromide (1.2 mmol, 127 mg).

-

Heat the reaction mixture in a microwave reactor at 120°C for 600 seconds.

-

Add isopropyl ether (2.5 mL) to the reaction mixture.

-

Filter the resulting precipitate, wash with isopropyl ether, and dry in vacuo over P₄O₁₀ to yield the product.

Pharmacological Activity of Derivatives and Analogs

Derivatives and analogs of this compound exhibit a range of pharmacological activities. The parent compound is a known selective 5-HT3 serotonin receptor agonist.[2] Analogs, such as chlorinated derivatives of 1,3-diphenylguanidine (DPG), have been studied for their cytotoxic effects.[7][8][9] Other analogs, like arpromidine, display potent H2-agonistic and moderate H1-antagonistic properties.[4]

Quantitative Data on Biological Activity

| Compound/Analog Name | Target/Assay | Activity (e.g., EC50, IC50) | Reference |

| 1-(3-Chlorophenyl)biguanide | 5-HT3 Receptor | Agonist | [2] |

| 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) | Cytotoxicity (A549 cells) | EC50 < DPG | [7] |

| 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15) | Cytotoxicity (A549 cells) | Least cytotoxic DPG product | [7] |

| 1,3-bis-(4-chlorophenyl)guanidine (CC04) | Cytotoxicity (A549 cells) | High impact on cell viability | [7] |

| 1,3-diphenylguanidine (DPG) | Cytotoxicity (A549 cells) | More cytotoxic than CC15 | [7] |

| Arpromidine (and related analogs) | H2 Receptor (guinea pig atrium) | Up to 160 times the activity of histamine | [4] |

| para-halogenated arpromidine analogs | H1 Receptor | Moderate antagonists | [4] |

| Ptilomycalin Derivatives (17, 19/20) | Cytotoxicity (KB cell lines) | IC50: 0.85 µM and 0.92 µM | [10] |

| Ptilomycalin Derivative (18) | Anti-plasmodial (Plasmodium falciparum) | IC50: 0.23 µM | [10] |

| Batzelladine F (34) | Anti-trypanosomal (L. infantum) | IC50: 4 µM | [10] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various cellular pathways.

5-HT3 Receptor Agonism

This compound acts as a selective agonist for the 5-HT3 serotonin receptor.[2] This receptor is a ligand-gated ion channel, and its activation leads to the influx of cations, resulting in neuronal depolarization. This mechanism is central to its effects on neurotransmission and gastrointestinal function.[2]

Caption: Signaling pathway for 5-HT3 receptor agonism.

Cytotoxicity of Chlorinated Diphenylguanidine Analogs

Certain chlorinated derivatives of 1,3-diphenylguanidine (DPG) exert significant toxicity by altering cellular bioenergetics.[8][9] These compounds can affect basal respiration rates, ATP production, and increase mitochondrial proton leakage, which is an indicator of mitochondrial damage.[8][9] Furthermore, some of these by-products have been shown to cause genotoxic effects in the form of DNA double-strand breaks.[8][9]

Caption: Cytotoxicity pathway of chlorinated DPG analogs.

Experimental Protocols for Biological Evaluation

Cell Viability Assessment using AlamarBlue Assay[8]

-

Plate cells (e.g., A549 lung carcinoma) in a 96-well plate and allow them to adhere overnight.

-

Prepare stock solutions of the test compounds in DMSO (e.g., 20 mM).

-

Add the test compounds to the cells at various concentrations (e.g., 0.78 to 400 µM) in sextuplicate, ensuring the final DMSO concentration is consistent and low (e.g., 0.05%). Include a DMSO-only control.

-

Incubate the plate for 24 hours at 37 °C and 5% CO₂.

-

Add 10 µL of alamarBlue reagent to each well.

-

Incubate for another 2 hours at 37 °C and 5% CO₂.

-

Measure the fluorescence signal using a microplate reader with an excitation of 560 nm and an emission of 590 nm.

Real-Time Cell Analysis (RTCA) for Cytotoxicity[8]

-

Perform cellular impedance measurements using an instrument like the xCELLigence RTCA eSight.

-

Seed cells in specialized E-plates and allow them to stabilize, obtaining a baseline impedance reading.

-

Add the test compounds at desired concentrations (e.g., 5 µM).

-

Record the impedance every 15 minutes for an extended period (e.g., several days).

-

Analyze the resulting impedance curves to determine the real-time effects of the compounds on cell viability, proliferation, and adhesion.

Cellular Bioenergetics Analysis[8]

-

Use an extracellular flux analyzer, such as the Seahorse XF96, to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Seed cells in a Seahorse XF96 cell culture microplate.

-

Expose the cells to the test compounds.

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Analyze the resulting OCR and ECAR profiles to determine parameters such as basal respiration, ATP production, and proton leak, providing insights into the compound's effects on mitochondrial function.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their activities span from neurotransmitter receptor modulation to cytotoxicity, indicating a broad range of therapeutic possibilities. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for further screening and optimization. Future research should focus on elucidating the structure-activity relationships for different biological targets and further exploring the mechanisms of action to develop novel and effective therapeutic agents. The potential for formation of toxic by-products, as seen with DPG derivatives, also highlights the importance of evaluating the metabolic and environmental fate of these compounds.

References

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-(3-Chlorophenyl)biguanide hydrochloride | 2113-05-5 [smolecule.com]

- 3. N-(3-Chlorophenyl)guanidine | C7H8ClN3 | CID 10374840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Guide: Aqueous Solubility of 1-(3-Chlorophenyl)guanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility of 1-(3-Chlorophenyl)guanidine hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide also includes data from closely related analogs to provide a comprehensive understanding. Furthermore, detailed experimental protocols for determining aqueous solubility are presented, alongside visualizations of relevant biological pathways to offer context for its mechanism of action.

Quantitative Solubility Data

| Compound | Solvent | Temperature | pH | Solubility |

| 1-(3-Chlorophenyl)biguanide hydrochloride | Water | Not Specified | 7.4 | > 37.2 µg/mL[1] |

| 1-(3-Chlorophenyl)biguanide hydrochloride | Water | Not Specified | Not Specified | Soluble[2] |

| 4-Chlorophenylguanidine hydrochloride | Water | Not Specified | Not Specified | Soluble to 100 mM[3] |

| Guanidine hydrochloride (for reference) | Water | 20°C | Not Specified | 215 g/100 mL |

Experimental Protocols for Aqueous Solubility Determination

For researchers seeking to determine the precise aqueous solubility of this compound hydrochloride, the following established methodologies are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound hydrochloride is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation at high speed or by filtration using a low-binding filter (e.g., a 0.22 µm syringe filter).

-

Quantification: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Standard Curve: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.

Shake-Flask Method Workflow

Turbidimetric Method (Kinetic Solubility)

This high-throughput method is often used in early drug discovery to determine the kinetic solubility of a compound from a concentrated stock solution.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound hydrochloride is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent.

-

Addition to Aqueous Buffer: Aliquots of each dilution are added to an aqueous buffer in a microplate format.

-

Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.

-

Solubility Determination: The kinetic solubility is defined as the concentration at which the compound begins to precipitate.

Biological Activity and Signaling Pathways

While the primary focus of this guide is solubility, understanding the biological context of this compound hydrochloride is crucial for its application in research and drug development. Based on data from its close analog, 1-(3-chlorophenyl)biguanide, the compound is a potent agonist of the 5-HT3 receptor.

5-HT3 Receptor Agonism

The 5-HT3 receptor is a ligand-gated ion channel.[4][5] Agonist binding to this receptor leads to the opening of a non-selective cation channel, resulting in the influx of sodium and calcium ions and the efflux of potassium ions. This ion movement causes depolarization of the cell membrane. In the nervous system, this can lead to the modulation of neurotransmitter release.[6][7]

5-HT3 Receptor Agonist Signaling Pathway

Potential Interaction with Other Ion Channels

Guanidine and its derivatives have been reported to interact with other ion channels. For instance, some guanidine compounds can act as blockers of voltage-gated potassium (Kv) channels and have shown inhibitory effects on other channels such as voltage-gated proton (HV1) and sodium (Nav) channels. This suggests that this compound hydrochloride may have a broader pharmacological profile beyond its 5-HT3 receptor activity.

General Guanidine Derivative Ion Channel Interactions

References

- 1. Buy 1-(3-Chlorophenyl)biguanide hydrochloride | 2113-05-5 [smolecule.com]

- 2. 1-(3-クロロフェニル)ビグアニド 塩酸塩 solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. rndsystems.com [rndsystems.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of a selective 5-HT3 receptor agonist on gastric motility in fasted and fed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3-Chlorophenyl)guanidine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-(3-Chlorophenyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted guanidine derivative with potential applications in pharmaceutical research and development. As with any chemical entity intended for these purposes, a thorough understanding of its stability profile is paramount to ensure its quality, efficacy, and safety. This technical guide provides a comprehensive overview of the known and potential stability characteristics of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

While specific, publicly available stability data for this compound is limited, this guide draws upon general principles of chemical stability, information from safety data sheets (SDS), and studies on structurally related compounds to provide a robust framework for researchers.

General Stability Profile and Recommended Storage

Based on available safety data sheets and chemical supplier information, this compound is considered stable under recommended storage conditions. However, quantitative data on its shelf-life and degradation rates under various environmental factors are not extensively documented in peer-reviewed literature.

Table 1: General Storage and Handling Recommendations

| Parameter | Recommendation | Source |

| Storage Temperature | Store in a cool place. Room temperature is generally acceptable. | [1] |

| Atmosphere | Store in a dry, well-ventilated place. | [2] |

| Container | Keep container tightly closed. | [2] |

| Incompatibilities | Avoid strong oxidizing agents. | |

| Handling | Avoid dust formation. Handle in a well-ventilated area. | [2] |

Potential Degradation Pathways

Guanidine and its derivatives are susceptible to several degradation pathways. The presence of the chloro-substituted phenyl ring and the guanidine moiety in this compound suggests potential for hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Degradation

The guanidine group can undergo hydrolysis, particularly under acidic or basic conditions, to yield urea and the corresponding amine. For this compound, this would likely lead to the formation of 3-chloroaniline and urea.

Caption: Hypothetical Hydrolytic Degradation Pathway.

Oxidative Degradation

The guanidine functional group can be susceptible to oxidation, potentially leading to the formation of various degradation products. The exact nature of these products would depend on the oxidizing agent and reaction conditions.

Caption: General Oxidative Degradation.

Photolytic Degradation

Aromatic compounds and molecules with certain functional groups can be sensitive to light, particularly UV radiation. Photodegradation could potentially involve reactions of the phenyl ring or the guanidine group.

Caption: General Photolytic Degradation.

Thermal Degradation

Elevated temperatures can provide the energy necessary for the decomposition of the molecule. The degradation pathway would be dependent on the temperature and the presence of other substances.

Caption: General Thermal Degradation.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound. A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and validated prior to these studies to monitor the degradation.

Caption: General Experimental Workflow for Forced Degradation Studies.

Acidic and Basic Hydrolysis

Objective: To assess the stability of the compound in acidic and basic conditions.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M hydrochloric acid.

-

For basic hydrolysis, mix an aliquot of the stock solution with 0.1 M sodium hydroxide.

-

Maintain the solutions at an elevated temperature (e.g., 60 °C) and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Protocol:

-

Prepare a stock solution of this compound as described above.

-

Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and withdraw samples at various time points.

-

Analyze the samples by HPLC. It may be necessary to quench the reaction with a suitable agent before analysis.

Thermal Degradation

Objective: To determine the effect of high temperature on the compound's stability.

Protocol:

-

Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

If studying stability in solution, prepare a solution of the compound and keep it at a high temperature.

-

Withdraw samples at different time points. For the solid sample, dissolve it in a suitable solvent before analysis.

-

Analyze the samples by HPLC.

Photolytic Degradation

Objective: To assess the stability of the compound under light exposure.

Protocol:

-

Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Withdraw samples at appropriate time intervals.

-

Analyze the samples by HPLC.

Table 2: Example of Forced Degradation Conditions for a Related Guanidine Compound (Chlorhexidine)

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 90 °C | 24 hours | p-Chloroaniline |

| Base Hydrolysis | 0.1 M NaOH, 90 °C | 24 hours | p-Chloroaniline, p-Chlorophenylurea |

| Oxidation | 3% H₂O₂, RT | 24 hours | Various oxidized species |

| Photolysis | UV/Vis light | 7 days | Not specified |

Note: This table is provided as an example and the conditions and products may not be directly applicable to this compound.

Conclusion

While this compound is generally stable under recommended storage conditions, a comprehensive understanding of its degradation profile is crucial for its application in research and drug development. This guide provides a framework for assessing its stability by outlining potential degradation pathways and offering detailed, albeit generalized, experimental protocols for forced degradation studies. Researchers are encouraged to perform these studies to establish a complete stability profile for this compound, which will aid in ensuring its quality and reliability in their investigations.

References

Allosteric Activation of 5-HT3 Receptors by m-CPBG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine-3 (5-HT3) receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, plays a crucial role in fast excitatory neurotransmission in both the central and peripheral nervous systems.[1][2] Its involvement in various physiological processes, including emesis, anxiety, and cognition, has made it a significant target for therapeutic intervention.[3][4] While orthosteric ligands, such as the antiemetic "setron" class of drugs, have been extensively studied, there is growing interest in allosteric modulators that bind to distinct sites on the receptor to fine-tune its activity.[3][4] One such molecule is meta-chlorophenylbiguanide (m-CPBG), a potent agonist at 5-HT3 receptors that exhibits complex allosteric properties, particularly at heteromeric receptor subtypes.[5][6] This technical guide provides an in-depth overview of the allosteric activation of 5-HT3 receptors by m-CPBG, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data: Potency and Efficacy of m-CPBG

The interaction of m-CPBG with 5-HT3 receptors is characterized by its high affinity and potent agonistic activity. Its effects, however, can vary depending on the subunit composition of the receptor. The 5-HT3 receptor can exist as a homopentamer of 5-HT3A subunits or as a heteropentamer, most commonly composed of 5-HT3A and 5-HT3B subunits (5-HT3AB).[5][7]

Recent studies have elucidated that m-CPBG acts as a potent agonist at both homomeric 5-HT3A and heteromeric 5-HT3AB receptors.[5][6] Notably, while serotonin (5-HT) shows a decrease in potency at the heteromeric 5-HT3AB receptor compared to the homomeric 5-HT3A receptor, m-CPBG maintains a similar potency at both receptor subtypes.[6] This suggests that m-CPBG may not be limited to the orthosteric binding site located at the interface of two A subunits, but can also interact with other binding sites present in the heteromeric configuration.[5][6]

Furthermore, m-CPBG demonstrates super-agonism at the 5-HT3AB receptor, eliciting a maximal response significantly greater than that of the endogenous agonist, 5-HT.[5][8] This potentiation of receptor activity highlights its role as a positive allosteric modulator in addition to its direct agonistic effects.[5][6]

| Compound | Receptor Subtype | EC50 (µM) | Relative Efficacy (vs. 5-HT) | Hill Coefficient (nH) | Reference |

| m-CPBG | 5-HT3A | 3.8 | 0.85 | 3.0 | [5] |

| 5-HT3AB | 2.8 | 2.75 | 2.5 | [5] | |

| 5-HT | 5-HT3A | 3.4 | 1.0 | - | [6] |

| 5-HT3AB | 24.1 | 1.0 | - | [6] |

| Compound | Assay Type | Parameter | Value (nM) | Cell Line/Tissue | Reference |

| [3H]m-CPBG | Radioligand Binding | Kd1 | 0.03 ± 0.01 | N1E-115 | [9] |

| Kd2 | 4.4 ± 1.2 | N1E-115 | [9] | ||

| Bmax1 (fmol/mg) | 11.9 ± 4.2 | N1E-115 | [9] | ||

| Bmax2 (fmol/mg) | 897.9 ± 184.7 | N1E-115 | [9] | ||

| m-CPBG | Competition Binding | IC50 | 1.5 | Rat Brain | [10] |

| Chlorpromazine | Competition Binding ([3H]m-CPBG) | Ki (µM) | 0.4 - 3.9 | N1E-115 | [11] |

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is instrumental for characterizing the functional properties of ion channels like the 5-HT3 receptor expressed in a heterologous system.

1. Mutagenesis and cRNA Preparation:

-

Site-directed mutagenesis is performed on the cDNA of 5-HT3A and 5-HT3B subunits to investigate the role of specific amino acid residues in m-CPBG binding and receptor activation.[5]

-

The cRNA for wild-type and mutant subunits is synthesized in vitro from linearized plasmid DNA templates.

2. Oocyte Preparation and Injection:

-

Oocytes are surgically removed from female Xenopus laevis and defolliculated.

-

A solution containing the desired ratio of 5-HT3A and 5-HT3B cRNA is injected into the oocytes. For heteromeric receptor expression, a typical ratio is 1:1.

3. Electrophysiological Recording:

-

After 2-4 days of incubation, oocytes are placed in a recording chamber and continuously perfused with a saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential of -60 mV.

-

Agonists and modulators, such as m-CPBG and 5-HT, are applied via the perfusion system.

-

The resulting currents are recorded, and dose-response curves are generated to determine parameters like EC50, maximal current, and Hill coefficient.[5]

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of ligands for the 5-HT3 receptor.

1. Membrane Preparation:

-

Membranes are prepared from cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells or HEK293 cells) or from brain tissue.[9][12]

-

The cells or tissue are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

2. Binding Assay:

-

Saturation Binding: To determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, membranes are incubated with increasing concentrations of a radiolabeled ligand, such as [3H]m-CPBG.[9] Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Competition Binding: To determine the affinity (Ki) of a non-labeled compound (e.g., m-CPBG), membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]granisetron) and increasing concentrations of the competing compound.[10]

3. Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data from saturation binding experiments are analyzed using Scatchard plots to determine Kd and Bmax.[9]

-

The data from competition binding experiments are used to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Molecular Mechanisms

Activation of the 5-HT3 receptor by an agonist like m-CPBG leads to the opening of its integral ion channel, which is permeable to cations such as Na+, K+, and Ca2+.[1][13] The influx of these ions, particularly Ca2+, triggers a cascade of downstream signaling events.

The primary signaling event following 5-HT3 receptor activation is an increase in intracellular calcium concentration ([Ca2+]i).[14] This occurs through two main mechanisms: direct influx of extracellular Ca2+ through the receptor channel itself and through voltage-gated calcium channels that open in response to the initial depolarization, as well as calcium-induced calcium release (CICR) from intracellular stores in the endoplasmic reticulum via ryanodine receptors (RyRs).[14]

The elevated intracellular Ca2+ acts as a second messenger, activating various downstream signaling molecules. A key pathway involves the binding of Ca2+ to calmodulin (CaM), which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).[14] Activated CaMKII can then phosphorylate and activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[14] This 5-HT3R-mediated Ca2+/CaMKII-dependent ERK signaling has been implicated in processes such as emesis.[14]

The allosteric modulation by m-CPBG is thought to arise from its ability to bind to multiple sites on the heteromeric 5-HT3AB receptor, including interfaces other than the canonical A-A orthosteric site.[5][15] Mutagenesis studies have identified crucial residues on both the principal and complementary faces of the B subunit that are critical for m-CPBG's activity, suggesting that it can bind to and activate the receptor at all five subunit interfaces of the heteromer.[5] This binding to allosteric sites is believed to stabilize the open conformation of the channel, leading to the observed potentiation of the response to the orthosteric agonist, 5-HT.[5]

Conclusion

m-CPBG serves as a valuable pharmacological tool for probing the structure and function of 5-HT3 receptors. Its distinct actions at homomeric versus heteromeric receptor subtypes, particularly its role as a positive allosteric modulator and super-agonist at 5-HT3AB receptors, underscore the complexity of 5-HT3 receptor pharmacology. The detailed experimental protocols and an understanding of the downstream signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of allosteric modulators targeting the 5-HT3 receptor. Future research focusing on the precise molecular determinants of m-CPBG's allosteric effects could pave the way for the design of novel therapeutics with enhanced specificity and efficacy.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]

- 3. Allosteric modulation of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulation of the 5-HT(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. Characterization of [3H]meta-chlorophenylbiguanide binding to 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Off-Target Profile of 1-(3-Chlorophenyl)guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)guanidine (m-CPBG) is a well-characterized high-affinity agonist of the serotonin 5-HT3 receptor.[1] Its potent activity at this primary target has made it a valuable tool in neuropharmacological research. However, a comprehensive understanding of a compound's full pharmacological profile, including its potential off-target interactions, is critical for the accurate interpretation of experimental results and for the assessment of its therapeutic potential and safety. This technical guide provides an in-depth overview of the known and potential off-target effects of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Core Data Presentation: Off-Target Interaction Profile

| Target Family | Target | Species | Assay Type | Value | Compound | Notes |

| Serotonin Receptor | 5-HT3 | Rat | Radioligand Binding ([3H]GR67330) | IC50: 1.5 nM | This compound | Primary Target |

| 5-HT3 | Rat | Vagus Nerve Depolarization | EC50: 0.05 µM | This compound | Functional Agonist Activity | |

| Adrenergic Receptor | α2-Adrenoceptor | - | - | - | This compound | Antagonism described as a secondary pharmacological property. Quantitative data not available. |

| Sigma Receptor | - | - | - | - | Guanidine Derivatives | Guanidine-based compounds have shown affinity for sigma receptors. Direct binding data for this compound is not available. |

Key Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (IC50) of a test compound for the 5-HT3 receptor.

Materials:

-

Radioligand: [3H]GR67330 or other suitable 5-HT3 receptor antagonist radioligand.

-

Membrane Preparation: Homogenates from rat brain tissue or cells expressing the 5-HT3 receptor.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Test Compound: this compound.

-